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molecular formula C11H14N2O2 B1457067 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide CAS No. 1006875-72-4

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

Cat. No. B1457067
M. Wt: 206.24 g/mol
InChI Key: ZKFIYYOWHACJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915408B2

Procedure details

A mixture of methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (0.90 g, 4.4 mmol) and hydrazine (0.65 mL, 21 mmol) was heated at 120° C. for 2 h. After cooling, the excess hydrazine was removed under reduced pressure. The residue was treated with water, filtered and washed with water to give the desired product (750 mg, 83%). Analytical LCMS: (M+H)+=207.1.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:12]([O:14]C)=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[NH2:16][NH2:17]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:12]([NH:16][NH2:17])=[O:14])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CC1)C(=O)OC
Name
Quantity
0.65 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess hydrazine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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